![molecular formula C11H10N4O2S3 B1421917 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide CAS No. 99845-39-3](/img/structure/B1421917.png)
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide (ETITBS) is a synthetic organic compound that has been used in various scientific research applications. It is a derivative of the thiadiazole group of compounds, and is a member of the isothiocyanate family. ETITBS has been studied for its potential utility in various biochemical and physiological processes, as well as its advantages and limitations for laboratory experiments. In
Scientific Research Applications
Crystal Structure Analysis
- Tautomerism in Crystal Structure : The crystal structure of a related compound, N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, displays an imine tautomer. This structure can be distinguished from the amine tautomer using dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra (Li et al., 2014).
Anticancer Applications
- Use in Photodynamic Therapy for Cancer : A derivative, (E)-4-((5-bromo-2-hydroxy-3-methoxybenzylidene)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, shows potential in photodynamic therapy applications for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
- Anticonvulsant Properties : N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, another derivative, demonstrated high anticonvulsive activity, indicating potential for neurological disorders treatment (Sych et al., 2018).
Antimicrobial and Antiviral Applications
- Antibacterial and Antifungal Activities : Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to the compound , exhibited notable antibacterial and antiviral activities, suggesting potential in treating infectious diseases (Tang et al., 2019).
- Anticancer and Antimicrobial Agents : Derivatives of N-ethyl-N-methylbenzenesulfonamide, closely related to the compound of interest, have shown effectiveness as both anticancer and antimicrobial agents (Abd El-Gilil, 2019).
Chemical Synthesis and Characterization
- Complex Synthesis and Properties : The synthesis and characterization of copper(II) complexes with N-sulfonamidate ligands derived from similar thiadiazole compounds have been explored, demonstrating potential in material science and chemistry (Hangan et al., 2007).
Pharmacological Evaluation
- Anti-Inflammatory and Analgesic Agents : A series of substituted thiadiazoles were evaluated for their anti-inflammatory and analgesic properties, indicating the potential of related compounds in pain management and inflammation treatment (Shkair et al., 2016).
Mechanism of Action
Target of Action
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is known that the presence of the =n-c-s- moiety and strong aromaticity of the 1,3,4-thiadiazole ring are responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazole scaffold have been reported to affect various biochemical pathways related to their biological activities .
Result of Action
A compound with a similar structure was found to be 18 times more effective than valproic acid when injected intraperitoneally .
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-isothiocyanatobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S3/c1-2-10-13-14-11(19-10)15-20(16,17)9-5-3-8(4-6-9)12-7-18/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXOHWUHHKQIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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